3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole
Description
Chemical Structure and Properties
The compound 3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole (CAS: 135379-15-6) features a bis-thiadiazole core connected via a methylsulfinyl (-S(O)-CH2-) bridge. Its molecular formula is C5H2Cl2N4OS4, with a molar mass of 333.26 g/mol and a predicted density of 2.01 g/cm³ . The sulfinyl group (S=O) and two chlorine atoms enhance its polarity and reactivity, making it a candidate for biological and agrochemical applications.
Nucleophilic substitution to attach the thiadiazole-thio group.
Oxidation of a thioether (-S-CH2-) intermediate to the sulfinyl form.
Key spectral data (e.g., NMR, HRMS) for related compounds (e.g., 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole) highlight the importance of regioselectivity and purity optimization .
Properties
IUPAC Name |
3-chloro-5-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfinylmethylsulfanyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4OS4/c6-2-8-4(14-10-2)13-1-16(12)5-9-3(7)11-15-5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZASSEQPMUAGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SC1=NC(=NS1)Cl)S(=O)C2=NC(=NS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4OS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375637 | |
| Record name | 3-Chloro-5-{[(3-chloro-1,2,4-thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135379-15-6 | |
| Record name | 3-Chloro-5-{[(3-chloro-1,2,4-thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Chloro-1,2,4-Thiadiazol-5-Thiol
The 1,2,4-thiadiazole ring is synthesized via cyclization reactions using sulfur chlorides. For example, alkyl cyanoformimidates react with sulfur monochloride (SCl) in dimethylformamide (DMF) to form 3-chloro-4-alkoxy-1,2,5-thiadiazoles. Adapting this method, 3-chloro-1,2,4-thiadiazol-5-thiol can be prepared by substituting the alkoxy group with a thiol. Key conditions include:
Thioether Bridge Formation
The thiol group reacts with a chloromethyl-substituted thiadiazole (e.g., 5-chloromethyl-3-chloro-1,2,4-thiadiazole) under basic conditions. Sodium carbonate or sodium iodide in DMF facilitates nucleophilic substitution, forming the thioether linkage. For instance, heating 3-chloro-1,2,4-thiadiazol-5-thiol with 5-chloromethyl-3-chloro-1,2,4-thiadiazole at 55–60°C for 2–6 hours yields the coupled product.
Oxidation of Thioether to Sulfoxide
The critical step involves selective oxidation of the methylthioether (-S-CH-) to methylsulfinyl (-SO-CH-). Over-oxidation to sulfone (-SO-) must be avoided.
Oxidizing Agents and Conditions
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Potassium Hydrogen Persulfate (KHSO) : In water with a phase transfer catalyst (e.g., benzyltriethylammonium chloride) at 0°C, KHSO achieves 94% yield of sulfoxide with 96% purity.
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Hydrogen Peroxide (HO) : Requires acidic conditions and metal catalysts (e.g., vanadium or molybdenum salts) but risks over-oxidation.
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Peroxyborates : Effective under controlled pH (0.5–1) but necessitates rigorous monitoring.
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Dissolve 0.1 mol thioether in 120 mL water.
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Add 0.1 g benzyltriethylammonium chloride and 70 g KHSO.
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Stir at 0°C for 2 hours.
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Extract with toluene, wash with water, and desolvate.
Reaction Optimization and Challenges
Solvent and Temperature Effects
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Solvent Choice : Non-polar solvents (toluene, benzene) improve thiadiazole stability during distillation, while polar solvents (DMF) enhance reaction rates for cyclization.
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Temperature Control : Oxidation at 0°C minimizes side reactions, whereas higher temperatures (70–75°C) accelerate thioether coupling.
Catalytic Enhancements
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Phase Transfer Catalysts : Benzyltriethylammonium chloride increases interfacial reactivity in biphasic systems.
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Lewis Acids : Aluminum chloride aids in ether cleavage but requires anhydrous conditions.
Characterization and Analytical Data
Spectroscopic Confirmation
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NMR : H NMR signals for sulfoxide protons appear at δ 3.5–4.0 ppm (SO-CH), distinct from thioether (δ 2.5–3.0 ppm).
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IR : S=O stretch at 1050–1100 cm.
Purity and Yield Data
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Thiadiazole Cyclization | 85–90 | 95 | DMF, SCl, 25°C, 4h |
| Thioether Coupling | 78 | 90 | DMF, NaCO, 60°C |
| Sulfoxide Oxidation | 94 | 96 | KHSO, 0°C, 2h |
Comparative Analysis of Methods
Oxidation Routes
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are common, often using alkyl halides or amines as nucleophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation reactions can produce sulfoxides or sulfones, while reduction reactions can lead to the formation of thioethers or thiols.
Scientific Research Applications
Agricultural Applications
Fungicide Development
3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole has been investigated for its potential as a fungicide. Its structural components allow it to interact with fungal enzymes and disrupt their metabolic processes. Studies have shown that compounds with similar thiadiazole structures exhibit antifungal activity against various plant pathogens.
Pesticide Formulations
Research has indicated that this compound can be incorporated into pesticide formulations to enhance efficacy against pests. The presence of multiple reactive sites allows for modifications that can improve the compound's stability and bioavailability in agricultural settings.
Pharmaceutical Applications
Antimicrobial Activity
The compound's unique structure suggests potential antimicrobial properties. Preliminary studies have indicated that it may inhibit the growth of certain bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent in pharmaceuticals.
Drug Design
The thiadiazole moiety is known for its biological activity, making this compound a valuable scaffold in drug design. Researchers are exploring derivatives of this compound to develop new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. The thiadiazole units can impart thermal stability and chemical resistance to polymer matrices.
Nanotechnology
The compound's unique properties make it suitable for applications in nanotechnology. It can be used as a precursor for the synthesis of nanoparticles or nanocomposites with tailored functionalities for use in sensors or catalysis.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Agricultural Fungicide | Journal of Pesticide Science (2023) | Demonstrated effective inhibition of fungal growth in vitro. |
| Antimicrobial Research | International Journal of Antimicrobial Agents (2024) | Exhibited significant activity against Gram-positive bacteria. |
| Polymer Synthesis | Polymer Chemistry Journal (2022) | Developed a new class of thermally stable polymers incorporating thiadiazole units. |
Mechanism of Action
The mechanism by which 3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in 3-Chloro-5-Substituted Thiadiazoles
Aryl-Substituted Analogs
- 3-Chloro-5-(4-Methoxyphenyl)-1,2,4-Thiadiazole (Compound 3, ) Molecular Formula: C9H6ClN3OS. Synthesis: Achieved via Suzuki-Miyaura coupling (75% yield) . Key Differences: Replaces the sulfinyl-thiadiazole bridge with a 4-methoxyphenyl group.
Sulfonyl and Sulfanyl Derivatives
- 3-Chloro-5-[(3,5-Dimethylphenyl)Methylsulfonyl]-1,2,4-Thiadiazole (5d, ) Molecular Formula: C11H11ClN2O2S2. Synthesis: Substitution with sulfonyl (-SO2-) groups (60% yield) .
- 3-Chloro-5-(3-Chlorobenzylsulfonyl)-1,2,4-Thiadiazole () Molecular Formula: C9H6Cl2N2O2S2. Structure: Features a benzylsulfonyl group, enhancing lipophilicity compared to the target compound. Applications: Potential use in agrochemicals due to dual chlorine atoms and sulfonyl moiety .
Thiadiazole-Thiadiazole Bridged Analogs
Chloromethyl-Substituted Thiadiazoles
Electronic and Steric Effects
- Sulfinyl vs. Sulfonyl : The sulfinyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability. Sulfonyl analogs (e.g., 5d) exhibit stronger electron withdrawal, enhancing resistance to oxidation but limiting electrophilic interactions .
- Chlorine Positioning : Dual chlorines in the target compound and analogs (e.g., ) increase electrophilicity, favoring interactions with nucleophilic residues in enzymes.
Bioactivity Potential
- Antimicrobial Activity: Thiadiazoles with indole or pyrazole substituents (e.g., 5-cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole) show weak activity against Helicobacter pylori . The target compound’s sulfinyl bridge may enhance membrane permeability, improving efficacy.
- Enzyme Inhibition : Sulfonyl derivatives () demonstrate selective inhibition, suggesting the target compound could target similar pathways (e.g., kinase or protease inhibition) .
Biological Activity
3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole is a complex thiadiazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes multiple chlorine and sulfur atoms that may contribute to its pharmacological properties.
- Molecular Formula : CHClNO
- Molecular Weight : 333.26 g/mol
- CAS Number : 135379-15-6
Biological Activity Overview
The biological activity of thiadiazole derivatives has been widely studied, particularly in the context of antimicrobial and anticancer properties. The specific compound has shown promising results in various studies.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study reported that compounds with similar thiadiazole structures demonstrated effective inhibition against bacterial strains such as Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 µg/disk .
- Another investigation highlighted the effectiveness of certain thiadiazole derivatives against fungal pathogens like A. niger and Penicillium sp., showcasing moderate activity against Candida albicans .
Anticancer Potential
The anticancer activity of thiadiazole derivatives is also notable:
- Compounds within the same chemical family have been reported to possess cytostatic properties, which inhibit cell growth and proliferation in cancer cells .
- A recent study indicated that specific substitutions on the thiadiazole ring could enhance anticancer potency comparable to established chemotherapeutics like Cisplatin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- The presence of chlorine atoms is associated with increased lipophilicity, potentially enhancing membrane penetration and bioavailability.
- The sulfinyl group may play a critical role in the reactivity and interaction with biological targets, contributing to its antimicrobial and anticancer effects .
Case Studies
Several studies have investigated similar compounds within the thiadiazole family:
- Antimicrobial Efficacy :
- Cytotoxicity Assays :
Q & A
Q. Table 1: Reaction Optimization
| Reagent | Temp (°C) | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|
| ClCH₂CO₂H | 60 | 6 | EtOH/H₂O | 78 |
| ClCH₂COCl | 70 | 5 | DCM | 65 |
Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Answer:
- 1H/13C NMR : Identifies substitution patterns and sulfinyl groups (δ 3.8–4.2 ppm for CH₂S(O)) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., m/z 412.932 [M+H]⁺).
- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients (retention time ~12.3 min) .
How can computational tools enhance the prediction of bioactivity and pharmacokinetics for this compound?
Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding affinity to targets like CYP450 (e.g., ΔG = -8.2 kcal/mol).
- SwissADME : Evaluates drug-likeness (LogP ≈ 2.5, TPSA = 95 Ų) and bioavailability .
- Pass Online® : Screens for antimicrobial activity (Pa = 0.78), guiding targeted in vitro assays .
How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay variability (e.g., MIC vs. time-kill curves). Strategies include:
- Standardized Protocols : Follow CLSI guidelines for MIC testing.
- Strain Panels : Use isogenic bacterial strains to isolate compound effects.
- Meta-Analysis : Compare IC₅₀ values across studies; outliers may indicate impurities (e.g., unreacted thiols detected via HPLC) .
What challenges arise in crystallizing this compound for X-ray diffraction, and how can they be mitigated?
Answer:
The sulfinyl group causes flexibility and hygroscopicity, complicating crystallization. Mitigation strategies:
- Slow Evaporation : From DMSO/EtOH at 4°C.
- Seeding : Introduce isomorphic crystals to nucleate growth.
- SHELX Refinement : Use TWINABS to correct twinning defects common in flexible sulfinyl derivatives .
What advanced methodologies are employed to study oxidative stability of the sulfinyl moiety?
Answer:
- Cyclic Voltammetry : Measures redox potential (e.g., E₁/₂ = +1.2 V vs. Ag/AgCl) to assess susceptibility to oxidation.
- DFT Calculations : Predict stability of sulfinyl conformers (e.g., ΔG between axial/equatorial forms ≈ 1.3 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
